Lipophilicity Modulation: A Computed LogP of 1.4 Places 4,5-Difluoro-2-methoxyaniline Between Mono- and Tri-Fluorinated Analogs
The calculated partition coefficient (XLogP3-AA) for 4,5-Difluoro-2-methoxyaniline is 1.4 [1]. This value is significantly higher than that of its non-fluorinated parent, 2-Methoxyaniline (LogP = 1.14) , but notably lower than the mono-fluorinated 4-Fluoro-2-methoxyaniline (LogP = 1.62) . This positions 4,5-Difluoro-2-methoxyaniline in an intermediate lipophilicity range, which is often correlated with an optimal balance between cell membrane permeability and aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 2-Methoxyaniline: XLogP3 = 1.14; 4-Fluoro-2-methoxyaniline: ACD/LogP = 1.62 |
| Quantified Difference | +0.26 vs. non-fluorinated parent; -0.22 vs. mono-fluorinated analog |
| Conditions | Computational prediction (XLogP3-AA and ACD/LogP algorithms) |
Why This Matters
An intermediate LogP value is a key selection criterion for medicinal chemists aiming to avoid both poor solubility (very low LogP) and high metabolic clearance (very high LogP), directly influencing the developability of a lead series.
- [1] PubChem. 4,5-Difluoro-2-methoxyaniline. Computed Descriptors (XLogP3-AA). https://pubchem.ncbi.nlm.nih.gov/compound/20111960#section=Computed-Descriptors (accessed April 2026). View Source
